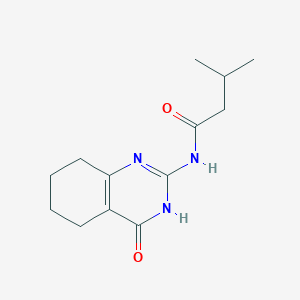
3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide” is a chemical compound with the molecular formula C13H19N3O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinazolinyl group attached to a butanamide group . The quinazolinyl group contains a hexahydro-2-quinazolinyl moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing heterocycle .Physical and Chemical Properties Analysis
This compound has a molecular weight of 310.4 . Its melting point is reported to be 190°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A study by Al-Suwaidan et al. (2016) focused on the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. The synthesized compounds demonstrated broad-spectrum antitumor activity, with specific derivatives showing significant potency against various cancer cell lines. Molecular docking studies indicated that certain compounds exhibited binding modes similar to known anticancer agents, suggesting mechanisms through inhibition of specific kinase activities (Al-Suwaidan et al., 2016).
Antiviral Activity through Microwave Irradiation
Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation. The study highlighted the optimized synthesis conditions and reported that some of the synthesized compounds exhibited weak to moderate anti-Tobacco mosaic virus (TMV) activity, presenting a novel approach to antiviral compound development (Luo et al., 2012).
Antimicrobial and Antifungal Applications
Abu-Hashem (2018) synthesized substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones from visnagenone or khellinone. The resulting compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Certain derivatives showed excellent growth inhibition, highlighting the potential for developing new antimicrobial agents (Abu-Hashem, 2018).
Corrosion Inhibition
Errahmany et al. (2020) investigated quinazolinone derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium. Their study combined experimental techniques with density functional theory (DFT) calculations and Monte Carlo (MC) simulations. The derivatives showed high inhibition efficiencies, suggesting applications in protecting industrial materials against corrosion (Errahmany et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various targets, such as matrix metalloproteinases .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets and induce changes that lead to its therapeutic effects .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Eigenschaften
IUPAC Name |
3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-8(2)7-11(17)15-13-14-10-6-4-3-5-9(10)12(18)16-13/h8H,3-7H2,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBGSRYSXUQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2992440.png)
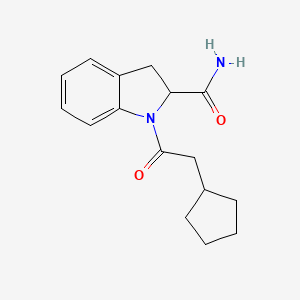
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2992443.png)
![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2992445.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2992446.png)
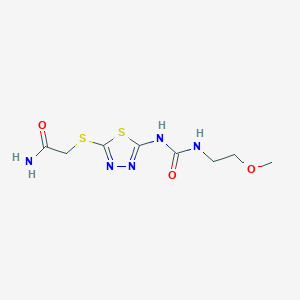
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2992450.png)
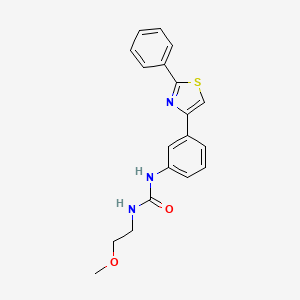

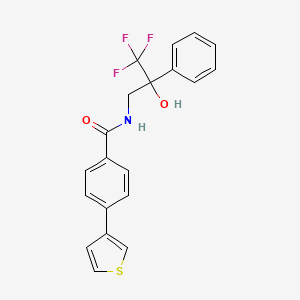
![Prop-2-enyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2992457.png)
![6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2992458.png)
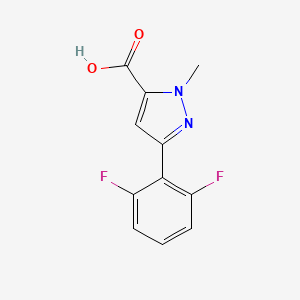
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)
